molecular formula Co2P B12508446 CID 71777639

CID 71777639

Cat. No.: B12508446
M. Wt: 148.84015 g/mol
InChI Key: XBWGSQZRPFGEBJ-UHFFFAOYSA-N
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Description

CID 71777639 corresponds to cobalt phosphide (Co₂P), a transition metal phosphide with the linear formula Co₂P. It is an inorganic compound characterized by its covalent bonding structure and applications in catalysis, energy storage, and materials science. Key identifiers and properties from the provided evidence include:

Property Value/Description Source
PubChem CID 71777639
Linear Formula Co₂P
SMILES P(#[Co])=[Co]
InChI Key XBWGSQZRPFGEBJ-UHFFFAOYSA-N
Synonyms Cobalt diphosphide, cobalt(II) phosphide

Cobalt phosphide is notable for its thermal stability and semiconducting properties, though specific data on melting point, density, or catalytic performance are absent in the provided evidence. Its structure involves cobalt atoms bonded to phosphorus, forming a lattice that contributes to its utility in heterogeneous catalysis and electrochemical applications .

Properties

Molecular Formula

Co2P

Molecular Weight

148.84015 g/mol

InChI

InChI=1S/2Co.P

InChI Key

XBWGSQZRPFGEBJ-UHFFFAOYSA-N

Canonical SMILES

P(#[Co])=[Co]

Origin of Product

United States

Preparation Methods

The synthesis of dicobaltiophosphane typically involves the formation of C–P bonds. Common methods include:

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

However, we can infer comparisons based on chemical class (transition metal phosphides) and PubChem entries for related substrates/inhibitors mentioned in other studies:

Table 1: Selected Metal-Containing Compounds from Evidence

Compound Name PubChem CID Formula Key Applications/Features Source
Cobalt Phosphide (Co₂P) 71777639 Co₂P Catalysis, semiconductors
Betulin (triterpenoid) 72326 C₃₀H₅₀O₂ Inhibitor for enzymes
Taurocholic Acid 6675 C₂₆H₄₅NO₆S Bile acid, substrate in studies
Oscillatoxin D 101283546 Not provided Cyanobacterial toxin

Key Observations:

Structural Differences: Co₂P is an inorganic metal phosphide, whereas compounds like betulin (CID 72326) and oscillatoxin D (CID 101283546) are organic molecules with complex carbon backbones . Unlike organic inhibitors (e.g., CID 72326), Co₂P lacks biological activity but exhibits catalytic and electronic properties due to its metal-phosphorus bonds .

Functional Contrasts: Co₂P is used in industrial catalysis (e.g., hydrogen evolution reactions), while organic compounds like taurocholic acid (CID 6675) serve as substrates in biochemical assays . Oscillatoxin derivatives (CID 101283546) are bioactive toxins, highlighting a stark contrast to Co₂P’s non-biological applications .

Data Limitations: No direct comparisons to other metal phosphides (e.g., nickel phosphide, iron phosphide) are available in the evidence. Thermodynamic or catalytic performance metrics (e.g., reaction rates, conductivity) for Co₂P are absent, limiting quantitative analysis.

Q & A

Q. How to conduct a systematic literature review for this compound?

  • Use databases like PubMed, SciFinder, and Google Scholar with search terms combining "this compound" and keywords (e.g., "synthesis," "mechanism"). Filter results by relevance, publication date (last 10 years), and peer-reviewed status. Organize findings using reference managers (Zotero, EndNote) and critically evaluate methodologies to identify gaps .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Q. What criteria should guide the selection of primary data collection methods for this compound studies?

  • Align methods with research goals:
  • Quantitative : Spectrophotometry, mass spectrometry for structural/kinetic analysis .
  • Qualitative : Interviews/focus groups for exploring interdisciplinary applications (e.g., drug discovery teams) .
    • Avoid biased sampling by randomizing subject selection and using double-blinding where applicable .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Step 1 : Re-examine variables (e.g., purity of reagents, instrument sensitivity).
  • Step 2 : Apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies.
  • Step 3 : Cross-validate findings using orthogonal methods (e.g., X-ray crystallography vs. computational docking) .
  • Example Scenario: Conflicting bioavailability data may arise from differences in animal models; use meta-analysis to contextualize results .

Q. What advanced techniques are suitable for analyzing multi-omics interactions involving this compound?

  • Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map pathways affected by the compound. Use bioinformatics tools (STRING, KEGG) for network analysis and identify hub genes/proteins. Validate hypotheses via CRISPR-Cas9 knockouts or inhibitor assays .

Q. How to design a longitudinal study to assess chronic effects of this compound?

  • Define timepoints (e.g., 0, 6, 12 months) and endpoints (e.g., toxicity markers, metabolic stability). Use mixed-effects models to account for individual variability. Ensure ethical compliance (e.g., informed consent, data anonymization) .

Q. What strategies mitigate bias in interdisciplinary studies of this compound?

  • Collaboration : Involve domain experts (e.g., chemists, biologists) to cross-validate interpretations.
  • Transparency : Preregister protocols on platforms like Open Science Framework and share raw data via repositories (Figshare, Zenodo) .

Methodological Guidelines

Q. How to structure a research proposal for funding applications targeting this compound?

  • Follow PICOT framework: P opulation (e.g., cell lines, animal models), I ntervention (dose/administration route), C omparison (control groups), O utcome (efficacy metrics), T imeframe. Highlight innovation (e.g., novel delivery systems) and societal impact (e.g., therapeutic potential) .

Q. What ethical considerations apply to human-derived data in this compound research?

  • Obtain IRB approval, disclose risks/benefits in consent forms, and anonymize datasets. For genetic studies, comply with GDPR or HIPAA regulations. Address conflicts of interest explicitly .

Q. How to optimize survey instruments for stakeholder feedback on this compound applications?

  • Pilot-test questionnaires with a small cohort (n=20) to refine clarity and reduce ambiguity. Use Likert scales for attitudes and open-ended questions for qualitative insights. Avoid leading questions (e.g., "Do you agree that this compound is effective?") .

Data Analysis & Reporting

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Fit sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Report goodness-of-fit metrics (R², RMSE) .

Q. How to address missing data in longitudinal this compound datasets?

  • Apply multiple imputation (MI) or maximum likelihood estimation (MLE). Avoid case deletion unless missingness is <5% and completely random. Validate imputation accuracy via sensitivity analysis .

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